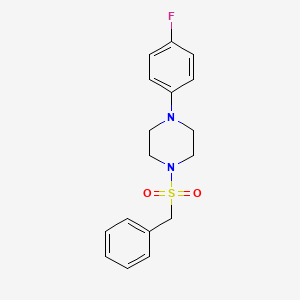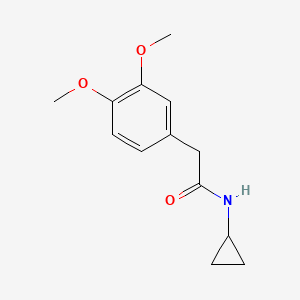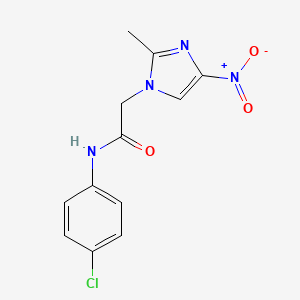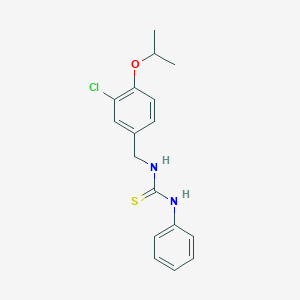![molecular formula C14H11ClFN3 B5858588 6-chloro-2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5858588.png)
6-chloro-2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a synthetic compound that belongs to the class of pyrazolopyrimidine derivatives. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-chloro-2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine involves the inhibition of various kinases. CDKs play a crucial role in the regulation of cell cycle progression, and their dysregulation has been implicated in the development of various diseases, including cancer. GSK-3 is involved in the regulation of glycogen metabolism, and its inhibition has been shown to have anti-inflammatory effects. MAPKs are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
6-chloro-2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has been shown to exhibit potent inhibitory activity against CDKs, GSK-3, and MAPKs. This compound has also been shown to possess anti-inflammatory and anti-tumor properties. Inhibition of CDKs leads to cell cycle arrest, which can inhibit the proliferation of cancer cells. Inhibition of GSK-3 leads to the inhibition of pro-inflammatory cytokines, which can reduce inflammation. Inhibition of MAPKs can lead to the inhibition of cell proliferation and survival, which can inhibit tumor growth.
Advantages and Limitations for Lab Experiments
The advantages of using 6-chloro-2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine in lab experiments include its potent inhibitory activity against kinases, its anti-inflammatory and anti-tumor properties, and its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its low solubility in water, which can limit its bioavailability, and its potential toxicity, which can limit its use in vivo.
Future Directions
There are several future directions for the research on 6-chloro-2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Another direction is to optimize its pharmacokinetic properties, such as its solubility and bioavailability, to improve its efficacy and safety. Additionally, the development of more potent and selective inhibitors of kinases, particularly CDKs, can lead to the development of more effective therapies for cancer.
Synthesis Methods
The synthesis of 6-chloro-2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a multistep process. The initial step involves the reaction of 4-fluoroaniline with 2,6-dimethylpyrazine-3,5-dicarbonitrile in the presence of potassium carbonate and copper(I) iodide. This reaction leads to the formation of 2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile. The next step involves the reaction of this intermediate with thionyl chloride and hydrochloric acid to obtain 2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile chloride. Finally, the reaction of this intermediate with sodium hydride and 6-chloro-1H-pyrazolo[3,4-b]pyridine leads to the formation of 6-chloro-2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine.
Scientific Research Applications
6-chloro-2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against a range of kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and mitogen-activated protein kinase (MAPK). This compound has also been shown to possess anti-inflammatory and anti-tumor properties.
properties
IUPAC Name |
6-chloro-2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN3/c1-8-14(15)9(2)19-13(17-8)7-12(18-19)10-3-5-11(16)6-4-10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCRNAVIRBBLBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC(=NN12)C3=CC=C(C=C3)F)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5858508.png)
![4-chloro-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B5858512.png)
![2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5858520.png)


![4-[(4-bromo-3,5-dimethylphenoxy)acetyl]morpholine](/img/structure/B5858535.png)



![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5858566.png)



![1-{[(4-methyl-2-pyridinyl)amino]methyl}-2-naphthol](/img/structure/B5858612.png)